![molecular formula C99H161F3N20O26 B6295603 Cell-permeable Caspase-1 Inhibitor I Trifluoroacetate CAS No. 201608-12-0](/img/structure/B6295603.png)
Cell-permeable Caspase-1 Inhibitor I Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cell-permeable caspase-1 inhibitor I trifluoroacetate (Caspase-1 Inhibitor I-TFA) is a small molecule that inhibits the activity of caspase-1, a protease enzyme involved in the inflammatory response. Caspase-1 plays a key role in the activation of proinflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and is a major target of anti-inflammatory therapies. Caspase-1 Inhibitor I-TFA is a potent and specific inhibitor of caspase-1 and has been used in a variety of laboratory and clinical settings.
Aplicaciones Científicas De Investigación
Caspase-1 Inhibitor I-TFA has been used in a variety of scientific research applications. It has been used to study the role of caspase-1 in inflammation, as well as in the activation of proinflammatory cytokines. It has also been used to study the role of caspase-1 in apoptosis and cell death. In addition, Caspase-1 Inhibitor I-TFA has been used to study the role of caspase-1 in diseases such as sepsis, rheumatoid arthritis, and Alzheimer’s disease.
Mecanismo De Acción
Caspase-1 Inhibitor I-TFA works by inhibiting the activity of caspase-1. Caspase-1 is a protease enzyme that is involved in the inflammatory response. When caspase-1 is inhibited, the inflammatory response is suppressed. Caspase-1 Inhibitor I-TFA binds to the active site of caspase-1 and prevents it from cleaving its substrates, which in turn prevents the inflammatory response.
Biochemical and Physiological Effects
Caspase-1 Inhibitor I-TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-1, which reduces the production of proinflammatory cytokines such as IL-1β and IL-18. It has also been shown to reduce the production of other inflammatory mediators such as nitric oxide and prostaglandins. In addition, Caspase-1 Inhibitor I-TFA has been shown to reduce the production of reactive oxygen species, which can damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Caspase-1 Inhibitor I-TFA in laboratory experiments is its specificity. Caspase-1 Inhibitor I-TFA is a specific inhibitor of caspase-1 and does not inhibit other proteases. This makes it an ideal tool for studying the role of caspase-1 in inflammation and other biological processes. The main limitation of Caspase-1 Inhibitor I-TFA is its cost. Caspase-1 Inhibitor I-TFA is relatively expensive compared to other caspase-1 inhibitors.
Direcciones Futuras
For the use of Caspase-1 Inhibitor I-TFA include further investigation into its potential therapeutic applications. Caspase-1 Inhibitor I-TFA could be used to treat a variety of inflammatory diseases, such as sepsis, rheumatoid arthritis, and Alzheimer’s disease. In addition, further research could be done to determine the optimal dose and duration of treatment with Caspase-1 Inhibitor I-TFA. Finally, further research could be done to identify novel caspase-1 inhibitors that are more cost-effective and have fewer side effects.
Métodos De Síntesis
Caspase-1 Inhibitor I-TFA is synthesized from a trifluoroacetylated peptide, which is then hydrolyzed to release the inhibitor. The peptide is composed of two amino acids, Gly-Lys, and is coupled to trifluoroacetic acid. The resulting peptide is then hydrolyzed to release the inhibitor, which is a small molecule containing a trifluoroacetate group.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N20O24.C2HF3O2/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119;3-2(4,5)1(6)7/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBUYCBKDVID-SBLBPKJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H161F3N20O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2104.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.